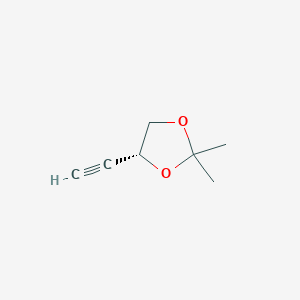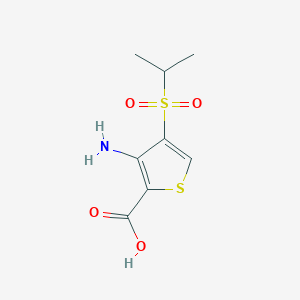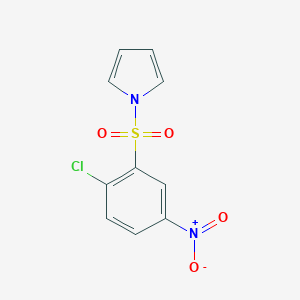
1-((2-Chloro-5-nitrophenyl)sulfonyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole is a chemical compound with the molecular formula C10H7ClN2O4S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole typically involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with pyrrole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The pyrrole ring can undergo oxidation reactions to form pyrrole-2,5-diones.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Formation of sulfonamide derivatives.
Reduction Reactions: Formation of 1-[(2-Amino-5-chlorophenyl)sulfonyl]-1H-pyrrole.
Oxidation Reactions: Formation of pyrrole-2,5-diones.
Aplicaciones Científicas De Investigación
1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole involves its interaction with specific molecular targets. For instance, as a sulfonamide derivative, it may inhibit enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can occur through the binding of the compound to the active site of the enzyme, thereby blocking the enzyme’s activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-2-methyl-1H-benzimidazole
- 2-Chloro-5-nitrobenzenesulfonyl chloride
- 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,3-dihydro-2-methyl-1H-indole
Uniqueness
1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole is unique due to its specific structural features, such as the combination of a sulfonyl group with a pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential as a versatile building block further highlight its uniqueness compared to similar compounds.
Propiedades
Número CAS |
173908-09-3 |
|---|---|
Fórmula molecular |
C10H7ClN2O4S |
Peso molecular |
286.69 g/mol |
Nombre IUPAC |
1-(2-chloro-5-nitrophenyl)sulfonylpyrrole |
InChI |
InChI=1S/C10H7ClN2O4S/c11-9-4-3-8(13(14)15)7-10(9)18(16,17)12-5-1-2-6-12/h1-7H |
Clave InChI |
FHEDPFCRYCQUHG-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
SMILES canónico |
C1=CN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
| 173908-09-3 | |
Sinónimos |
1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


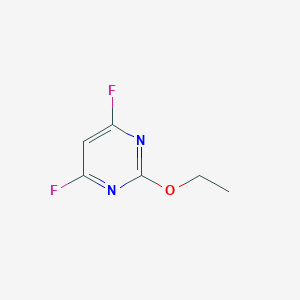
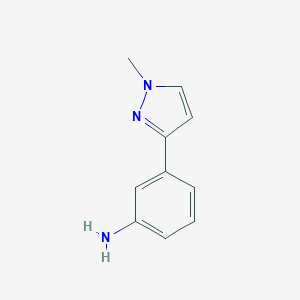
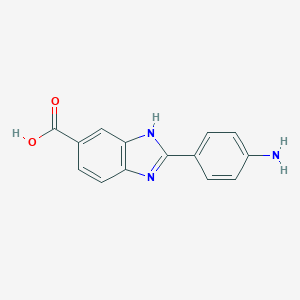
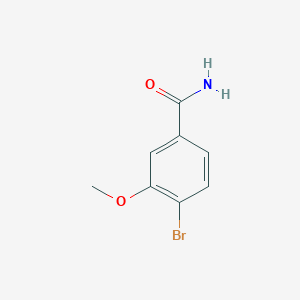
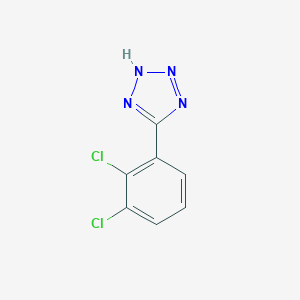

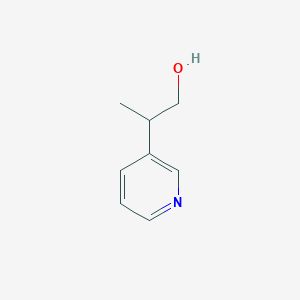
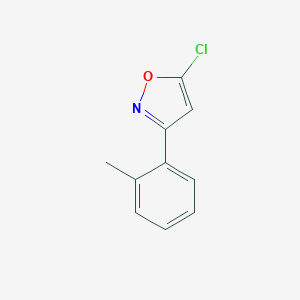
![[1,1'-Biphenyl]-2,3,5-triamine](/img/structure/B62734.png)
